![molecular formula C22H25NO5 B6353447 Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid CAS No. 2237216-64-5](/img/structure/B6353447.png)
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
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Description
“Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid” is a compound with the molecular formula C23H27NO5 . It is also known by other names such as “Fmoc-Statine (3R,4S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” and has a molecular weight of 397.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methyl group . The InChI string representation of the molecule is "InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1" .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Fmoc-(2S,3R)-3-methylglutamate is commonly used in peptide synthesis. Its Fmoc-protected form allows for efficient solid-phase peptide synthesis (SPPS), a crucial technique in creating custom peptides for drug development, protein engineering, and biological studies .
- Researchers employ Fmoc-(2S,3R)-3-methylglutamate as a selective inhibitor of excitatory amino acid transporters (EAATs). These transporters play a vital role in neurotransmission and are implicated in neurological disorders. By studying the inhibition of EAATs, scientists gain insights into their function and potential therapeutic targets .
- Fmoc-(2S,3R)-3-methylglutamate occurs in various natural products, including the clinically important antibiotic daptomycin . Researchers have developed synthetic routes to produce this amino acid, enabling the total synthesis of daptomycin and other related compounds .
- The hydroxylation of amino acids, including Fmoc-(2S,3R)-3-methylglutamate, leads to diverse derivatives. These derivatives can serve as building blocks for drug design, bioconjugation, and modification of peptide-based therapeutics .
- Incorporating Fmoc-(2S,3R)-3-methylglutamate into peptides allows researchers to probe protein structures and interactions. By introducing this nonproteinogenic amino acid, scientists gain valuable information about protein folding, ligand binding, and enzymatic mechanisms .
- Fmoc-(2S,3R)-3-methylglutamate can be functionalized with various chemical handles. Researchers use it in bioorthogonal chemistry, where specific reactions occur selectively in biological systems. This enables site-specific labeling, protein tracking, and imaging studies .
Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)
Enzyme Inhibition Studies
Natural Product Synthesis
Amino Acid Derivatives and Drug Design
Mechanistic Studies and Structural Biology
Chemical Biology and Bioorthogonal Chemistry
properties
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid |
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